molecular formula C14H11IO3 B8157462 3-(Benzyloxy)-4-iodobenzoic acid

3-(Benzyloxy)-4-iodobenzoic acid

Cat. No.: B8157462
M. Wt: 354.14 g/mol
InChI Key: GLFUTNCUEJYRHF-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-4-iodobenzoic acid is a substituted benzoic acid derivative featuring a benzyloxy group at the 3-position and an iodine atom at the 4-position of the aromatic ring. Its molecular formula is $ \text{C}{14}\text{H}{11}\text{IO}_3 $, with a molecular weight of 354.14 g/mol. The iodine substituent confers unique electronic and steric properties, influencing reactivity and intermolecular interactions, while the benzyloxy group enhances lipophilicity and stability against oxidation compared to hydroxyl analogs .

This compound is synthesized via Williamson ether synthesis between benzyl bromide and a hydroxy-iodobenzoic acid precursor, followed by hydrolysis and coupling reactions . Its structural features make it valuable in pharmaceutical intermediates, ligand design, and materials science.

Properties

IUPAC Name

4-iodo-3-phenylmethoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11IO3/c15-12-7-6-11(14(16)17)8-13(12)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLFUTNCUEJYRHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC(=C2)C(=O)O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11IO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)-4-iodobenzoic acid typically involves the iodination of 3-(Benzyloxy)benzoic acid. One common method includes the use of iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Types of Reactions:

    Substitution Reactions: The iodine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents.

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Substitution: Products vary depending on the nucleophile used.

    Oxidation: Benzyloxy group oxidation yields benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction of the carboxylic acid group yields benzyl alcohol derivatives.

Scientific Research Applications

3-(Benzyloxy)-4-iodobenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules through cross-coupling reactions.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-4-iodobenzoic acid depends on its application. In organic synthesis, it acts as a precursor or intermediate, participating in various chemical reactions to form desired products. In biological systems, its mechanism may involve interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 3-(Benzyloxy)-4-iodobenzoic acid with key analogs:

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Applications
This compound 3-OBn, 4-I 354.14 Not reported Pharmaceutical intermediates, ligand synthesis
3-(Benzyloxy)benzoic acid 3-OBn 228.24 217.5–220 Polymer precursors, NMR reference standards
4-Iodobenzoic acid 4-I 248.02 270–272 Thermal expansion studies, crystal engineering
4-Benzyloxy-3-methoxybenzoic acid 3-OMe, 4-OBn 288.26 Not reported Antimicrobial agent synthesis
4-Azido-3-iodobenzoic acid 3-I, 4-N₃ 305.03 Not reported Click chemistry, bioconjugation
4-Butoxy-3-iodobenzoic acid 3-I, 4-OBu 334.18 Not reported Surfactant research, liquid crystals

Key Research Findings

Physicochemical Properties
  • Electron-Withdrawing Effects: The iodine atom in this compound increases acidity ($ \text{p}K_a $) compared to non-iodinated analogs like 3-(Benzyloxy)benzoic acid due to its -I effect .

Biological Activity

3-(Benzyloxy)-4-iodobenzoic acid is a benzoic acid derivative notable for its potential biological activities, which include interactions with various biological targets. This compound has garnered attention in medicinal chemistry and biological research due to its structural features that may influence enzyme inhibition, receptor binding, and other biochemical pathways.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C14_{14}H11_{11}IO2_2
  • Molecular Weight : 336.14 g/mol

The presence of the iodine atom and the benzyloxy group contributes to its unique reactivity and potential biological interactions. The compound's ability to undergo various chemical reactions, such as nucleophilic substitutions, enhances its utility in synthetic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The iodine atom may facilitate interactions through halogen bonding, while the benzyloxy group can engage in hydrogen bonding with target proteins. This dual interaction may modulate the function of various biological pathways, including:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit enzymes involved in metabolic pathways.
  • Receptor Binding : It may act as a ligand for specific receptors, influencing cellular signaling pathways.

Case Studies and Research Findings

Recent studies have explored the biological effects of this compound, revealing promising results:

  • Inhibition of Protein Degradation Pathways :
    • A study demonstrated that compounds with similar structures promote the activity of the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP), suggesting that this compound could also enhance these pathways, potentially aiding in protein homeostasis in cells .
  • Antidiabetic Effects :
    • Research indicated that certain benzoic acid derivatives exhibit protective effects against diabetic complications by reducing retinal vascular leakage in diabetic models. This suggests potential applications for this compound in managing diabetic retinopathy .
  • Enzyme Interaction Studies :
    • In silico studies have identified potential binding interactions between this compound and key enzymes like cathepsins B and L, which are crucial for protein degradation processes . The findings suggest that this compound could serve as a lead compound for developing modulators of these enzymes.

Comparative Analysis

A comparison with other similar compounds highlights the unique properties of this compound:

Compound NameStructure FeaturesBiological Activity
3-Iodo-4-methoxybenzoic acidMethoxy group instead of benzyloxyModerate enzyme inhibition
4-Iodo-3-isopropoxybenzoic acidIsopropoxy groupPotential anti-inflammatory effects
3-Chloro-4-methoxybenzoic acidChlorine atomStronger interaction with proteasome pathways

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